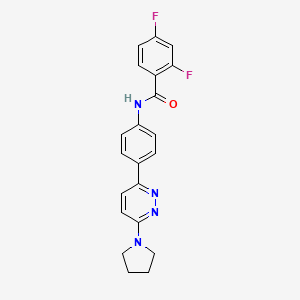

2,4-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Description

This compound features a benzamide core substituted with 2,4-difluoro groups, linked via a phenyl ring to a pyridazine moiety bearing a pyrrolidine substituent. Such structural motifs are common in kinase inhibitors and small-molecule therapeutics, where the difluoro substitution enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the pyrrolidine-pyridazine unit may improve solubility and metabolic stability .

Properties

IUPAC Name |

2,4-difluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N4O/c22-15-5-8-17(18(23)13-15)21(28)24-16-6-3-14(4-7-16)19-9-10-20(26-25-19)27-11-1-2-12-27/h3-10,13H,1-2,11-12H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFCFCHGBMXHEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinyl intermediate, which is then coupled with the appropriate benzamide derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2,4-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Biology: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

Materials Science: It is explored for its properties in the development of new materials with specific functionalities.

Industry: The compound is used in the synthesis of other complex molecules and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and molecular properties of the target compound and its analogs:

Key Structural Differences and Implications

Benzamide vs. Sulfonamide Linkage :

- The target compound’s benzamide core contrasts with sulfonamide-based analogs (e.g., compound 8f in ). Benzamides generally exhibit greater metabolic stability compared to sulfonamides, which may undergo faster clearance .

Fluorine Substitution Patterns :

- The 2,4-difluoro substitution on the benzamide (target) vs. 4-fluoro on pyridazine () alters electronic and steric profiles. Fluorine at the 2,4-positions enhances π-π stacking in hydrophobic enzyme pockets, while pyridazine-bound fluorine may reduce metabolic oxidation .

Heterocyclic Moieties: Pyrrolidine on pyridazine (target) vs. piperazine (Ponatinib) or morpholino (compound 8h in ): Pyrrolidine’s smaller ring size may reduce steric hindrance, improving target engagement, while piperazine’s basic nitrogen enhances solubility .

Scaffold Variations :

Research Findings and Hypotheses

- Synthetic Yields : Analogs like compound 8f (24% yield) and 8g (13% yield) from highlight challenges in synthesizing complex heterocyclic systems, suggesting the target compound’s synthesis may require optimized coupling strategies .

- Kinase Inhibition Potential: Ponatinib’s imidazo[1,2-b]pyridazine scaffold demonstrates high potency against BCR-ABL (IC50 < 0.5 nM). The target compound’s pyridazine-pyrrolidine motif may similarly target ATP-binding pockets but with distinct selectivity profiles .

- Solubility and Bioavailability: The pyrrolidine group in the target compound likely enhances water solubility compared to morpholino or piperidine analogs (e.g., ’s 4-methylpiperazine derivative), which could translate to improved oral absorption .

Biological Activity

2,4-Difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : CHFNO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Anticancer Activity

Several studies have reported on the anticancer properties of this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Table 1: Anticancer Activity Data

The IC values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound exhibits significant cytotoxicity against breast (MCF-7), lung (A549), and melanoma (A375) cancer cell lines.

Mechanistic Studies

Mechanistic studies have demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic interactions, which are crucial for its anticancer efficacy .

Case Studies

- Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells. It was found that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC value significantly lower than that of standard chemotherapeutics like doxorubicin .

- In Vivo Models : In vivo studies using xenograft models have shown that administration of the compound significantly reduced tumor growth compared to control groups. The study highlighted the potential for this compound as a therapeutic agent in breast cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.